molecular formula C14H9I2N5OS B12037085 2,4-diiodo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

2,4-diiodo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B12037085
M. Wt: 549.13 g/mol
InChI Key: SJNDMXGVNUDJIV-CNHKJKLMSA-N
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Description

2,4-diiodo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound characterized by the presence of iodine atoms, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diiodo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multi-step organic reactions. The key steps include:

    Iodination: Introduction of iodine atoms at the 2 and 4 positions of the phenol ring.

    Formation of the Triazole Ring: This involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.

    Coupling Reaction: The triazole ring is then coupled with the pyridine ring through a sulfanyl linkage.

    Final Assembly: The final step involves the formation of the imino linkage between the triazole and phenol rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques such as batch reactors and continuous flow systems can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2,4-diiodo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Compounds with various functional groups replacing the iodine atoms.

Scientific Research Applications

2,4-diiodo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and functional groups.

    Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4-diiodo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of iodine atoms and the triazole ring may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-diiodo-6-((E)-{[3-sulfanyl-5-(2-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
  • 2,4-diiodo-6-((E)-{[3-(4-methylbenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Uniqueness

2,4-diiodo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the pyridine ring and the specific positioning of the iodine atoms are key differentiators.

Properties

Molecular Formula

C14H9I2N5OS

Molecular Weight

549.13 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9I2N5OS/c15-10-5-9(12(22)11(16)6-10)7-18-21-13(19-20-14(21)23)8-1-3-17-4-2-8/h1-7,22H,(H,20,23)/b18-7+

InChI Key

SJNDMXGVNUDJIV-CNHKJKLMSA-N

Isomeric SMILES

C1=CN=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

C1=CN=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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